molecular formula C7H5BrClN3 B1343044 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 529508-57-4

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1343044
CAS No.: 529508-57-4
M. Wt: 246.49 g/mol
InChI Key: AYCNJTDTQXSPEW-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that contains both bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a bromomethyl precursor with a chloropyrrolo intermediate in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine or chlorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine Derivatives: These compounds share a similar core structure but may have different substituents, leading to varied properties and applications.

    Tetrazines: Another class of nitrogen-containing heterocycles with similar reactivity and applications.

Uniqueness

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can provide distinct advantages in certain applications, such as increased binding affinity in biological systems or enhanced stability in chemical reactions .

Biological Activity

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with potential biological activities, particularly in the area of cancer treatment. This article explores its synthesis, structural characteristics, and biological activity based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C7_7H5_5BrClN3_3
  • Molecular Weight : 246.49 g/mol
  • CAS Number : 529508-57-4

The compound features a pyrrolo[2,1-f][1,2,4]triazine core structure, which is known for its diverse biological activities including anticancer properties.

Biological Activity Overview

Research indicates that compounds containing the pyrrolo[2,1-f][1,2,4]triazine moiety exhibit various biological activities such as anticancer, antimicrobial, and antiviral effects. The following sections detail specific findings related to the biological activity of this compound.

The compound has been investigated for its ability to inhibit protein kinases involved in cancer progression. In particular:

  • Cyclin-dependent kinases (CDKs) : These enzymes are crucial for cell cycle regulation and are often dysregulated in cancer cells. Inhibition of CDKs can lead to reduced proliferation of malignant cells.
  • Bcr-Abl Tyrosine Kinase : This fusion protein is implicated in chronic myeloid leukemia (CML). Targeting Bcr-Abl with specific inhibitors has shown promise in treating this form of leukemia.

Case Studies

A study evaluated the cytotoxicity of various derivatives of pyrrolo[2,1-f][1,2,4]triazines against human cancer cell lines MCF7 (breast adenocarcinoma) and K562 (CML). The results indicated that while some derivatives exhibited activity against CDK2/cyclin E and Abl kinases, this compound showed limited efficacy in inhibiting these kinases compared to previously studied compounds .

Table: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerLimited inhibition of CDK and Abl kinases ,
AntimicrobialPotential but not extensively studied
AntiviralSimilar structural analogs show activity

Synthesis and Structural Characterization

The synthesis of this compound involves several steps that include bromination and chlorination processes. Structural characterization is typically performed using techniques such as X-ray crystallography and NMR spectroscopy to confirm the integrity of the synthesized compound .

Safety and Handling

As with many chemical compounds, safety precautions are necessary when handling this compound. It should be stored under inert atmosphere conditions at temperatures between 2-8°C to prevent degradation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, bromomethyl groups can be introduced via alkylation under mild conditions (20–50°C, pH 7–9) to minimize side reactions . Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) require palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF or THF) . Yield optimization often involves temperature screening (e.g., 60–100°C for 12–24 hours) and catalyst loading adjustments (0.5–5 mol%) . Purity is confirmed via HPLC or GC-MS .

Q. How is the structure of this compound characterized using spectroscopic and analytical techniques?

  • Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR to identify substituents (e.g., bromomethyl at δ ~4.3 ppm for CH₂Br) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 302.97) .
  • Infrared Spectroscopy (IR) : Peaks at ~600–650 cm⁻¹ (C-Br stretch) and ~750 cm⁻¹ (C-Cl stretch) .
  • X-ray Crystallography : Resolves solid-state conformation and bond angles (e.g., dihedral angles between triazine and pyrrolo rings) .

Q. What structural features influence its reactivity in nucleophilic substitution reactions?

  • Answer : The electron-deficient triazine core enhances electrophilicity, while the bromomethyl group acts as a leaving site. Chlorine at position 4 stabilizes the ring via electron withdrawal, directing nucleophiles to the bromomethyl position . Steric hindrance from fused rings may slow reactions, requiring polar aprotic solvents (e.g., DMF) to enhance mobility .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions?

  • Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., bromomethyl as the primary coupling site). Molecular docking studies predict interactions with catalysts (e.g., Pd complexes) . Transition state analysis optimizes solvent and temperature parameters, reducing experimental trial-and-error .

Q. What strategies resolve contradictions in reported synthetic yields across methodologies?

  • Answer : Systematic variable testing is critical:

  • Temperature Gradients : Compare yields at 60°C vs. 100°C to identify thermal decomposition thresholds .
  • Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for efficiency .
  • Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., dehalogenated derivatives) .
  • Statistical Design : Apply factorial designs (e.g., 2³ factorial) to evaluate interactions between solvent, catalyst, and temperature .

Q. How do environmental factors (pH, light, temperature) affect the compound’s stability during storage?

  • Answer : Accelerated stability studies under ICH guidelines show:

  • pH Sensitivity : Degrades in acidic conditions (pH <3) via hydrolysis of the bromomethyl group .
  • Light Exposure : UV irradiation (254 nm) causes ring-opening reactions; store in amber vials .
  • Thermal Stability : Stable at 25°C for 6 months but degrades above 40°C .

Q. What advanced techniques elucidate substituent effects on biological activity?

  • Answer :

  • SAR Studies : Compare analogues (e.g., 4-amino vs. 4-chloro derivatives) in enzyme inhibition assays .
  • Crystallography : Resolve binding modes with target proteins (e.g., kinase domains) .
  • Metabolite Profiling : Use LC-MS/MS to track in vitro metabolic pathways (e.g., glutathione conjugation at bromomethyl) .

Q. How does modifying substituents impact solubility and bioavailability?

  • Answer :

  • LogP Analysis : Bromomethyl increases hydrophobicity (LogP ~2.5), reducing aqueous solubility. Introducing polar groups (e.g., carboxylates) improves LogP to ~1.2 .
  • Salt Formation : Hydrochloride salts enhance solubility in polar solvents (e.g., water or ethanol) .
  • Prodrug Design : Ethyl ester derivatives (e.g., Ethyl 4-((3-methoxyphenyl)amino)-pyrrolotriazine-5-carboxylate) improve membrane permeability .

Q. Methodological Notes

  • Experimental Design : Use randomized block designs for biological assays to control batch variability .
  • Data Contradictions : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve spectral overlaps .
  • Advanced Characterization : Pair X-ray data with Hirshfeld surface analysis to quantify intermolecular interactions .

Properties

IUPAC Name

5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c8-3-5-1-2-12-6(5)7(9)10-4-11-12/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCNJTDTQXSPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1CBr)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-5-methyl-pyrrolo[2,1-f][1,2,4]triazine (2.0 g, 11.93 mmol, WO 03/042172) and AIBN (195 mg, 1.19 mmol) in CCl4 (80 mL) under N2 was heated to 100° C. for 5 min, NBS (2.55 g, 14.3 mmol) was added. The reaction mixture was stirred for 10 min, then cooled to rt, filtered. The CCl4 layer was washed with dilute NaHCO3 aqueous solution, dried (MgSO4), filtered and concentrated to give the desired product (2.70 g, 92%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
195 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
2.55 g
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-5-methyl-pyrrolo[2,1-f][1,2,4]triazine (2.0 g, 11.93 mmol, WO 03/042172) and AKIN (195 mg, 1.19 mmol) in CCl4 (80 mL) under N2 was heated to 100° C. for 5 min, NBS (2.55 g, 14.3 mmol) was added. The reaction mixture was stirred for 10 min, then cooled to rt, filtered. The CCl4 layer was washed with dilute NaHCO3 aqueous solution, dried (MgSO4), filtered and concentrated to give the desired product (2.70 g, 92%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
2.55 g
Type
reactant
Reaction Step Two
Yield
92%

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